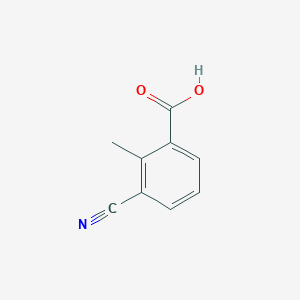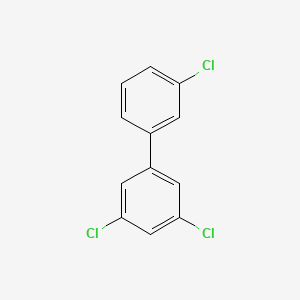
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: is a synthetic macrocyclic compound belonging to the phthalocyanine family. It is known for its chemical stability, thermal resistance, and unique optical properties. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metals and its excellent photophysical properties .
作用機序
Target of Action
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .
Mode of Action
ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .
Biochemical Pathways
, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .
Pharmacokinetics
Its optical absorption properties are crucial for its function .
Result of Action
The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .
Action Environment
The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine typically involves the cyclotetramerization of substituted phthalonitriles in the presence of a zinc salt. The reaction is usually carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide (DMF). The reaction can be catalyzed by a base such as sodium or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions: Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the zinc ion, which can act as a catalyst or reactant .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of zinc phthalocyanine oxides, while substitution reactions can introduce various functional groups onto the phthalocyanine ring .
科学的研究の応用
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine has a wide range of applications in scientific research:
類似化合物との比較
Zinc phthalocyanine: Similar in structure but lacks the tert-butyl groups, resulting in different solubility and photophysical properties.
Copper phthalocyanine: Contains copper instead of zinc, leading to different catalytic and electronic properties.
Iron phthalocyanine: Contains iron, which imparts distinct redox properties and catalytic activity.
Uniqueness: Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is unique due to the presence of the tert-butyl groups, which enhance its solubility in organic solvents and improve its thermal stability. These modifications also influence its photophysical properties, making it more suitable for specific applications such as photodynamic therapy and optoelectronic devices .
特性
CAS番号 |
39001-65-5 |
|---|---|
分子式 |
C48H48N8Zn |
分子量 |
802.3 g/mol |
IUPAC名 |
zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChIキー |
XWOSAEWCOSVNDP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)
![2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid;hydrate;hydrochloride](/img/structure/B3425087.png)








